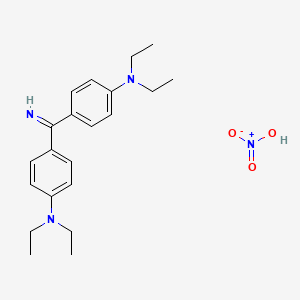

Ethyl auramine nitrate

Description

Historical Context of Auramine (B1663534) Dye Class and Ethyl Auramine Development

The auramine dye class, a part of the broader category of diphenylmethane (B89790) dyes, emerged as a significant group of synthetic colorants. iarc.frnih.govmedium.com The most well-known member, Auramine O, was first commercialized under this name and is recognized for its brilliant yellow color. medium.commfa.org Historically, these dyes were used extensively for coloring materials such as paper, leather, jute, and tanned cotton. iarc.frnih.govmfa.org

The general manufacturing process for auramine involves heating 4,4'-bis(dimethylaminodiphenyl)methane, also known as Michler's base, with a combination of urea, sulfamic acid, and sulfur in an ammonia (B1221849) atmosphere. iarc.frnih.gov This process initially yields auramine sulfate, which can then be converted to other salt forms, including the hydrochloride (Auramine O) or the base. iarc.frnih.gov

Ethyl auramine was developed as the ethyl homologue of Auramine O. iarc.frnih.gov The creation of different salt forms, such as ethyl auramine nitrate (B79036), was driven by the need for specific physical properties. The nitrate and nitrite (B80452) salts of auramine dyes exhibit excellent solubility in alcohols, a characteristic that makes them particularly suitable for use in lacquers and flexographic printing inks. iarc.frnih.gov

Table 1: Properties of the Auramine Dye Class

| Property | Description |

| Dye Class | Diphenylmethane (Ketoimine derivative) iarc.frnih.gov |

| Appearance | Bright yellow crystalline solid mfa.org |

| Primary Use | Dye for paper, leather, textiles; pigment preparations nih.govmfa.org |

| Key Precursor | Michler's base (4,4'-bis(dimethylaminodiphenyl)methane) iarc.frnih.gov |

| Solubility | Varies by salt form; nitrate salts are highly soluble in alcohols iarc.frnih.gov |

Contemporary Significance and Research Trajectories of Ethyl Auramine Nitrate

In modern research, this compound is valued primarily as a fluorescent dye for biomedical applications, especially in the field of fluorescence microscopy. ontosight.ai Its significance stems from its distinct chemical properties that allow for the visualization and analysis of biological samples. ontosight.ai

The core properties driving its research use are its fluorescence and its capacity for DNA intercalation. ontosight.ai When excited by light of a specific wavelength, it emits fluorescence, enabling the imaging of targeted structures. ontosight.ai Its ability to insert itself between the base pairs of DNA makes it an effective stain for nucleic acids. ontosight.ai

Current research trajectories for this compound focus on its application in several key diagnostic and research settings:

Microbiology: It is used for the detection and identification of microorganisms. A notable application is in the staining of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. iarc.frontosight.ai

Cytology and Histology: The dye is employed to stain cells and tissues for microscopic examination, aiding in the study of cellular architecture. ontosight.ai

Molecular Biology: It serves as a tool for staining DNA in techniques like agarose (B213101) gel electrophoresis, allowing for the visualization of DNA bands. ontosight.ai

The specific characteristics of the nitrate salt, particularly its solubility, continue to make it relevant for formulations used in certain non-biological applications like specialized inks. iarc.frnih.gov

Table 2: Research Applications of this compound

| Research Area | Specific Application | Underlying Property |

| Microbiology | Staining of acid-fast bacteria (e.g., Mycobacterium tuberculosis) iarc.frontosight.ai | Fluorescence ontosight.ai |

| Cytology/Histology | Staining of cellular structures for microscopic examination ontosight.ai | DNA Intercalation, Fluorescence ontosight.ai |

| Molecular Biology | Visualization of nucleic acids in gel electrophoresis ontosight.ai | DNA Intercalation ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

43130-12-7 |

|---|---|

Molecular Formula |

C21H29N3.HNO3 C21H30N4O3 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;nitric acid |

InChI |

InChI=1S/C21H29N3.HNO3/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;2-1(3)4/h9-16,22H,5-8H2,1-4H3;(H,2,3,4) |

InChI Key |

WNBXUYFVFDUMAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Industrial Synthesis of Ethyl Auramine (B1663534) Precursors

The primary precursor for the synthesis of ethyl auramine is 4,4'-tetraethyldiaminodiphenylmethane, also known as ethyl methane (B114726) base. The industrial production of this intermediate typically involves the condensation of diethylaniline with formaldehyde. This reaction is generally carried out in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid.

The synthesis can be summarized by the following reaction scheme:

2 (C₂H₅)₂NC₆H₅ + CH₂O → [(C₂H₅)₂NC₆H₄]₂CH₂ + H₂O

The reaction conditions, including the ratio of reactants, concentration of the acid catalyst, and temperature, are critical factors that influence the yield and purity of the final product. Alternative methods for the synthesis of diamino diphenyl methanes have been explored, including catalyst-free reactions in a water suspension medium and the use of catalysts like kaolinitic clay in aqueous media. These newer methods aim for more environmentally friendly and efficient processes.

A summary of typical reactants for the synthesis of 4,4'-tetraethyldiaminodiphenylmethane is provided in the table below.

| Reactant | Role |

| Diethylaniline | Primary aromatic amine reactant |

| Formaldehyde | Carbonyl reactant providing the methane bridge |

| Mineral Acid (e.g., HCl, H₂SO₄) | Catalyst for the condensation reaction |

Conversion Pathways to Ethyl Auramine Base and its Nitrate (B79036) Salt

The conversion of 4,4'-tetraethyldiaminodiphenylmethane to the ethyl auramine base is a key step in the synthesis of the target compound. The established industrial method involves heating the ethyl methane base with sulfur and ammonium (B1175870) chloride in the presence of ammonia (B1221849). This process is often carried out in a solvent to improve the reaction conditions and yield. Solvents such as ethylene (B1197577) glycol, diethylene glycol, propylene (B89431) glycol, and glycerol (B35011) have been employed for this purpose, with the reaction typically conducted at temperatures ranging from 125°C to 175°C. The resulting product is the hydrochloride salt of ethyl auramine.

To obtain the ethyl auramine base, the hydrochloride salt is treated with a base, such as a sodium hydroxide (B78521) solution. This neutralizes the hydrochloride, precipitating the free base.

The final step is the conversion of the ethyl auramine base to ethyl auramine nitrate. While specific literature on the direct synthesis of this compound is scarce, the formation of various auramine salts is well-documented. who.int Nitrate salts of auramine are known for their excellent solubility in alcohols. who.int This suggests a straightforward acid-base reaction where the ethyl auramine base is dissolved in a suitable alcohol, such as ethanol, and treated with nitric acid. The addition of the acid would lead to the formation of the this compound salt, which could then be isolated by precipitation or crystallization.

The general reaction for the salt formation is:

[(C₂H₅)₂NC₆H₄]₂C=NH + HNO₃ → {[(C₂H₅)₂NC₆H₄]₂C=NH₂}⁺NO₃⁻

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific optimization data for the nitrate salt is not extensively published, principles from the synthesis of auramine O and its hydrochloride salt can be applied.

Key parameters for optimization include:

Temperature: The reaction temperature at each stage of the synthesis significantly impacts the reaction rate and the formation of byproducts. Careful control of the temperature during the initial condensation and the subsequent reaction with sulfur and ammonia is necessary.

Reactant Ratios: The stoichiometry of the reactants, including the ethyl methane base, sulfur, and ammonium chloride, should be carefully controlled to ensure complete conversion and minimize unreacted starting materials.

Solvent Choice: The use of a suitable solvent in the conversion of the ethyl methane base can improve heat transfer, dissolve reactants, and influence the reaction pathway. Glycols have been shown to be effective in this regard.

Catalyst: In the precursor synthesis, the choice and concentration of the acid catalyst are critical. In the conversion to the auramine structure, the presence of ammonia is essential.

Purification Methods: The purity of the final this compound product is highly dependent on the purification techniques employed. Recrystallization from a suitable solvent is a common method for purifying crystalline solids like dye salts. Techniques such as thin-layer chromatography (TLC) and column chromatography can also be used for separation and purification. High-performance liquid chromatography (HPLC) is a valuable analytical tool for assessing the purity of the final product. researchgate.net

A process for preparing high-purity auramine O, a closely related compound, involves dissolving the crude product in an organic solvent, followed by filtration and recrystallization, which significantly improves purity. google.com Similar principles can be applied to the purification of this compound.

Advanced Chemical Transformations and Derivatization Strategies of this compound

The diarylmethane core of this compound presents opportunities for various chemical transformations and the synthesis of novel derivatives with potentially new properties. The benzylic methylene (B1212753) (or in the case of the dye, the iminium carbon) and the aromatic rings are key sites for functionalization.

Potential derivatization strategies include:

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions could introduce various functional groups onto the phenyl rings. However, the strong electron-donating nature of the diethylamino groups will direct incoming electrophiles to the ortho and para positions, with the para positions already being substituted.

Modification of the Diethylamino Groups: The nitrogen atoms of the diethylamino groups could potentially be quaternized or otherwise modified, although this might significantly alter the electronic and spectral properties of the dye.

Functionalization of the Iminium Group: The iminium group is a key feature of the dye. Reactions targeting this group could lead to the formation of new adducts or derivatives.

Benzylic C-H Functionalization of the Precursor: Recent advances in organic synthesis have focused on the direct functionalization of benzylic C-H bonds in diarylmethanes. nih.govresearchgate.netnih.gov These methods, which include base-mediated, transition-metal-catalyzed, and metal-free approaches, could be used to introduce a wide variety of substituents at the methylene bridge of the 4,4'-tetraethyldiaminodiphenylmethane precursor. This would allow for the synthesis of a diverse range of functionalized ethyl auramine derivatives.

Advanced Spectroscopic Characterization and Photophysical Phenomena

Vibrational Spectroscopy for Molecular Structure Elucidation of Ethyl Auramine (B1663534) Nitrate (B79036)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of a compound by identifying the vibrational modes of its chemical bonds. nih.gov For an ionic compound like ethyl auramine nitrate, the resulting spectrum is a superposition of the vibrational modes of the ethyl auramine cation and the nitrate anion.

The nitrate ion (NO₃⁻) possesses a trigonal planar geometry (D₃h symmetry) and exhibits distinct, well-characterized vibrational modes that are active in both IR and Raman spectroscopy. researchgate.net The most intense and characteristic peak is the symmetric stretching vibration (ν₁), which appears as a strong, sharp band in the Raman spectrum, typically around 1045-1050 cm⁻¹. nih.govmdpi.com The asymmetric stretching mode (ν₃) is infrared active and results in a strong, broad absorption in the region of 1350-1410 cm⁻¹. researchgate.net Other modes, such as the out-of-plane bend (ν₂) and the in-plane bend (ν₄), appear at lower frequencies.

The ethyl auramine cation contributes a more complex series of bands corresponding to its various functional groups. Key vibrational modes would include:

C=N Imine Stretch: A characteristic band for the central iminium group.

Aromatic Ring Vibrations: C-C stretching modes within the phenyl rings.

C-N Stretches: Vibrations associated with the bonds connecting the diethylamino groups to the phenyl rings.

Aliphatic C-H Stretches: Vibrations from the ethyl groups.

The presence of both sets of peaks—those from the nitrate anion and those from the organic cation—would confirm the compound's identity and structural integrity. Raman spectroscopy is particularly useful for detecting the nitrate ion's symmetric stretch due to its high intensity. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Constituents This table is generated based on typical frequency ranges for the specified functional groups and ions.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Component |

|---|---|---|---|

| Symmetric Stretch (ν₁) | 1045 - 1050 | Raman (Strong), IR (Weak) | Nitrate Anion (NO₃⁻) |

| Asymmetric Stretch (ν₃) | 1350 - 1410 | IR (Strong), Raman (Weak) | Nitrate Anion (NO₃⁻) |

| Out-of-Plane Bend (ν₂) | ~830 | IR (Medium) | Nitrate Anion (NO₃⁻) |

| In-Plane Bend (ν₄) | ~720 | IR (Medium) | Nitrate Anion (NO₃⁻) |

| C=N Imine Stretch | 1640 - 1690 | IR, Raman | Ethyl Auramine Cation |

| Aromatic C-C Stretch | 1400 - 1600 | IR, Raman | Ethyl Auramine Cation |

| C-N Stretch | 1250 - 1350 | IR, Raman | Ethyl Auramine Cation |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Ethyl Auramine Cation |

Electronic Absorption and Emission Spectroscopy of this compound

The vibrant color of this compound is a direct consequence of its electronic structure, which allows it to absorb light in the visible region of the electromagnetic spectrum. Electronic spectroscopy provides detailed information about these transitions.

The UV-Vis absorption spectrum of the auramine cation is characterized by a strong absorption band in the violet-blue region, typically peaking around 431-432 nm. omlc.orgaatbio.com This absorption is attributed to a π→π* electronic transition within the extensive conjugated system of the molecule, which acts as the primary chromophore. The position and intensity of this peak can be influenced by the solvent environment. The molar extinction coefficient for the auramine cation at its absorption maximum is significant, indicating a high probability for this electronic transition. omlc.org The nitrate anion itself absorbs strongly in the ultraviolet region but does not typically interfere with the main visible absorption band of the auramine cation. nih.govspectroscopyonline.com

Upon absorbing light, the ethyl auramine cation is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption band and is red-shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. For the auramine cation, the fluorescence emission peak is observed in the green-yellow region, around 499-501 nm. omlc.orgaatbio.com

A key feature of the auramine cation's luminescence is its strong dependence on the viscosity of its environment. In solvents of low viscosity, the molecule can undergo non-radiative decay through intramolecular rotation of the diethylanilino groups, which quenches fluorescence and results in a very low quantum yield. omlc.org However, when this rotation is restricted, such as in viscous solvents like glycerol (B35011) or when bound to biological substrates, the radiative decay pathway (fluorescence) becomes more probable, leading to a dramatic increase in emission intensity. omlc.org

Table 2: Photophysical Data for the Auramine Cation in Different Solvents Data is for the closely related Auramine O, which shares the same chromophore.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Water | ~431 | ~500 | - | omlc.org |

| Methanol (B129727) | - | - | 0.0016 | omlc.org |

| n-Decanol | - | - | 0.019 | omlc.org |

| Glycerol | - | - | 0.03 | omlc.org |

Time-Resolved Spectroscopic Investigations of Excited-State Dynamics

Time-resolved spectroscopy allows for the direct observation of the transient species and processes that occur in the moments following photoexcitation. nih.gov Studies on the auramine cation have revealed a complex series of events that happen on the picosecond timescale. nih.gov

Upon excitation with a pulse of light, the molecule is initially promoted to a locally excited (LE) state. From this LE state, it undergoes an ultrafast intramolecular charge transfer (ICT) process. This is accompanied by a structural relaxation, specifically the twisting of the diethylanilino groups relative to the central part of the molecule. This relaxation proceeds through at least two distinct transient states (TS I and TS II) before returning to the ground state, primarily through non-radiative internal conversion. nih.gov The rates of these twisting processes are nearly barrierless and are strongly dependent on the viscosity and solvation time of the surrounding medium. nih.gov These ultrafast dynamics are the molecular origin of the viscosity-dependent quantum yield; in low-viscosity solvents, the molecule rapidly twists into a non-emissive conformation, while in high-viscosity environments, this twisting is slowed, allowing more time for fluorescence to occur.

Solvent and Environmental Effects on Photophysical Properties

The photophysical properties of this compound are exquisitely sensitive to its local environment, a characteristic governed by the large change in dipole moment upon excitation. Both solvent polarity and viscosity play critical roles.

Solvatochromism: The position of the absorption and emission maxima can shift with solvent polarity, a phenomenon known as solvatochromism. For compounds that become more polar in the excited state, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum, as the polar solvent molecules stabilize the polar excited state more effectively than the ground state. nih.govnih.gov

Viscosity Effects: As previously discussed, solvent viscosity has a profound impact on the fluorescence quantum yield. This relationship is a hallmark of "molecular rotors," where the fluorescence is "switched on" in rigid or viscous media. The relaxation rates of the excited states show a linear correlation with solvent viscosity, confirming that the twisting motion is the dominant non-radiative decay channel. nih.gov In alcohols, the twisting dynamics can be slower than in aprotic solvents of similar viscosity, suggesting that specific interactions like hydrogen bonding may also play a role in the excited-state relaxation pathway. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like ethyl auramine (B1663534) nitrate (B79036). These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states.

The electronic structure of diarylmethane dyes, the class to which ethyl auramine nitrate belongs, is characterized by a delocalized π-electron system extending across the two aryl rings and the central iminium group. This extensive conjugation is responsible for the dye's strong absorption in the visible region of the electromagnetic spectrum. DFT calculations can precisely model the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's color and electronic transition properties.

Natural Bond Orbital (NBO) analysis, a common quantum chemical technique, can reveal important details about the intramolecular interactions. For diarylmethane structures, NBO analysis often highlights significant hyperconjugative interactions, such as π → π* and n → π* transitions, which contribute to the stability and electronic properties of the molecule. tandfonline.com Molecular Electrostatic Potential Surface (MEPS) mapping is another valuable tool that illustrates the charge distribution and identifies the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity towards electrophiles and nucleophiles. tandfonline.com

The following table presents hypothetical data from a DFT calculation on a model diarylmethane cation, illustrating the typical electronic properties that would be investigated for this compound.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 3.3 eV | Relates to the electronic transition energy and color |

| Dipole Moment | 8.5 D | Indicates the overall polarity of the molecule |

| NBO Charge on N+ | +0.45 e | Quantifies the positive charge on the central nitrogen |

This is a hypothetical data table for illustrative purposes, based on typical values for similar dye molecules.

Molecular Simulations of Intermolecular Interactions in this compound Systems

Molecular simulations, particularly molecular dynamics (MD), are employed to study the behavior of molecules in condensed phases and to understand intermolecular interactions. For an ionic compound like this compound, these simulations can provide a detailed picture of how the ethyl auramine cation interacts with the nitrate anion and with surrounding solvent molecules or other ions.

In systems containing ethylammonium (B1618946) nitrate, a related ionic liquid, MD simulations have shown the importance of hydrogen bonding and electrostatic interactions. nih.govresearchgate.net The ethylammonium cation can act as a hydrogen bond donor through its -NH3+ group, while the nitrate anion is a hydrogen bond acceptor. nih.gov These interactions play a crucial role in determining the structure and dynamics of the system. researchgate.net Similarly, in this compound, the protons on the ethyl groups and potentially on the aromatic rings can engage in hydrogen bonding with the oxygen atoms of the nitrate anion.

The simulations can also elucidate the formation of ion pairs and larger aggregates. The strength and nature of these intermolecular forces, which include Coulombic forces, dispersion forces, and hydrogen bonds, dictate many of the macroscopic properties of the material, such as its solubility and thermal stability. nih.gov

The following interactive table summarizes the types of intermolecular interactions expected in an this compound system and their relative strengths, as could be determined from molecular dynamics simulations.

| Interaction Type | Participating Groups | Typical Energy Range (kJ/mol) |

| Ion-Ion Electrostatic | Ethyl auramine cation and Nitrate anion | Strong |

| Hydrogen Bonding | N-H or C-H donors and Nitrate oxygens | Moderate |

| π-π Stacking | Aromatic rings of adjacent cations | Weak to Moderate |

| van der Waals Forces | All atoms | Weak |

This table represents expected interactions based on the molecular structure and findings for similar systems.

Theoretical Approaches to Excited State Relaxation Mechanisms

Upon absorption of light, a molecule is promoted to an electronically excited state. The subsequent relaxation back to the ground state can occur through various pathways, including fluorescence, phosphorescence, and non-radiative decay. Theoretical methods are essential for understanding these complex processes.

For auramine, a closely related compound, time-dependent DFT (TD-DFT) has been used to investigate the excited state dynamics. nih.gov The relaxation of the locally excited (LE) state often involves intramolecular charge transfer (ICT), which is accompanied by conformational changes such as the twisting of the dimethylanilino groups. nih.gov This process can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive and provides an efficient non-radiative decay channel.

The potential energy surfaces of the ground and excited states of this compound can be calculated to map out the relaxation pathways. These calculations can identify transition states and conical intersections, which are points where the potential energy surfaces of different electronic states cross, facilitating rapid internal conversion to the ground state. The solvent environment can also significantly influence the excited state dynamics, and theoretical models can incorporate solvent effects to provide a more realistic description of the relaxation process. nih.gov

Key theoretical concepts in studying excited state relaxation include:

Franck-Condon Principle: Describes the initial electronic transition to a vibrationally excited level of the excited state.

Kasha's Rule: States that emission typically occurs from the lowest vibrational level of the first excited singlet state.

Energy Gap Law: Relates the rate of non-radiative decay to the energy difference between the excited and ground states. nih.gov

Charge Transfer Analysis within this compound Molecular Frameworks

Charge transfer (CT) is a fundamental process in many chemical and biological systems and is particularly important in dye molecules. In this compound, both intramolecular and intermolecular charge transfer can occur.

Intramolecular Charge Transfer: Upon photoexcitation, there is a significant redistribution of electron density within the ethyl auramine cation. The ethylamino groups act as electron donors, and the central iminium moiety and the phenyl rings act as electron acceptors. This intramolecular charge transfer from the periphery to the center of the molecule is a key feature of the electronic transition. nih.gov Computational methods can quantify the extent of this charge transfer by analyzing the changes in atomic charges and molecular orbitals between the ground and excited states. The Mulliken population analysis or NBO analysis can be used to calculate the partial charges on each atom in different electronic states, revealing the nature and magnitude of the charge redistribution. mdpi.com

Intermolecular Charge Transfer: Charge transfer can also occur between the ethyl auramine cation and the nitrate anion, forming a charge-transfer complex. mdpi.comnih.gov The electron-donating ethyl auramine cation can interact with the electron-accepting nitrate anion. The energy of this charge transfer can be calculated and often corresponds to a new absorption band in the electronic spectrum. mdpi.com The stability of such a complex can be evaluated by computing the interaction energies and Gibbs free energies. mdpi.com

The following table provides a hypothetical summary of a charge transfer analysis for the ethyl auramine cation upon excitation, based on computational calculations.

| Molecular Fragment | Ground State Charge (e) | Excited State Charge (e) | Net Charge Transfer (e) |

| Ethylamino Groups | +0.15 | +0.45 | +0.30 (Donation) |

| Phenyl Rings | -0.05 | -0.15 | -0.10 (Acceptance) |

| Central C=N+ Group | +0.90 | +0.70 | -0.20 (Acceptance) |

This is a hypothetical data table illustrating the concept of intramolecular charge transfer.

Supramolecular Chemistry and Aggregation Behavior

Mechanisms of Self-Assembly and Dye Aggregation for Ethyl Auramine (B1663534) Nitrate (B79036)

The self-assembly of dye molecules is a phenomenon driven by non-covalent interactions, leading to the formation of ordered structures. For a cationic dye like ethyl auramine nitrate, these interactions would primarily include hydrophobic effects, π-π stacking, van der Waals forces, and electrostatic interactions. The aggregation process is significantly influenced by factors such as concentration, temperature, solvent polarity, and the presence of salts. atto-tec.com

Dye aggregates are typically classified as H-aggregates or J-aggregates, distinguished by their spectroscopic properties. H-aggregates, characterized by a blue-shift in the absorption spectrum, result from a parallel (card-stack) arrangement of the dye molecules. atto-tec.com Conversely, J-aggregates exhibit a red-shifted, narrow absorption band, arising from a head-to-tail arrangement. atto-tec.comescholarship.org The specific type of aggregate formed by this compound would depend on its molecular geometry and the experimental conditions. The interplay of electrostatic repulsion between the cationic charges and the attractive forces of the aromatic rings would be a critical factor in determining the final aggregated structure.

Table 1: Theoretical Self-Assembly Driving Forces for this compound

| Interaction Type | Description | Potential Impact on this compound Aggregation |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water. | The ethyl and aromatic groups of the dye would likely drive aggregation in polar solvents. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The auramine structure contains multiple aromatic rings, suggesting a strong potential for π-π stacking. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces would contribute to the overall stability of the aggregates. |

| Electrostatic Interactions | Repulsive forces between the positively charged moieties of the dye cations. | These forces would counteract aggregation and influence the geometry of the final assembly. |

Host-Guest Complexation Studies with Molecular Receptors

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. Potential hosts for the cationic this compound could include macrocycles with electron-rich cavities, such as crown ethers, cyclodextrins, and calixarenes. The binding in such complexes is governed by a combination of electrostatic interactions, hydrogen bonding, hydrophobic interactions, and shape complementarity.

Studies on similar cationic guests have shown that the complexation can significantly alter the photophysical properties of the dye, leading to changes in its absorption and fluorescence spectra. nih.gov For instance, encapsulation of a dye within a host cavity can protect it from the bulk solvent, leading to enhanced fluorescence. The stability of such a host-guest complex is quantified by its association constant (Ka), which can be determined using techniques like UV-Vis or fluorescence titrations.

Table 2: Potential Host Molecules for this compound and Their Primary Binding Interactions

| Host Molecule | Cavity Characteristics | Primary Driving Interactions with this compound |

| Crown Ethers | Hydrophilic cavity with oxygen atoms capable of coordinating with cations. | Ion-dipole interactions between the cationic charge of the dye and the ether oxygens. |

| Cyclodextrins | Hydrophobic inner cavity and a hydrophilic exterior. | Hydrophobic interactions with the ethyl and aromatic parts of the guest; potential for hydrogen bonding. |

| Calixarenes | Hydrophobic, electron-rich aromatic cavity. | Cation-π interactions between the positive charge of the dye and the aromatic rings of the host. nih.gov |

Intermolecular Interactions with Polymeric and Colloidal Systems

The interaction of dyes with polymers and colloidal particles is of interest for various applications, including sensing and material science. The binding of this compound to a polyelectrolyte would be primarily driven by electrostatic interactions. For an anionic polymer, the cationic dye would be attracted to the negatively charged polymer backbone. nih.gov This interaction can lead to the formation of dye aggregates along the polymer chain, and the polymer can act as a template, influencing the type of aggregate formed.

In the case of colloidal systems, such as micelles or nanoparticles, the interaction would depend on the surface charge and composition of the colloid. nih.gov Anionic micelles could electrostatically attract and bind this compound, potentially leading to its solubilization in a medium where it is otherwise poorly soluble. The confined environment of the micelle could also affect the aggregation state of the dye. Interactions with metallic nanoparticles are also possible, where the dye could adsorb onto the nanoparticle surface, leading to phenomena like surface-enhanced Raman scattering (SERS) or quenching of fluorescence.

Table 3: Expected Interactions of this compound with Polymeric and Colloidal Systems

| System | Key Characteristics | Expected Primary Interaction with this compound | Potential Outcome |

| Anionic Polyelectrolytes | Negatively charged polymer backbone. | Electrostatic attraction. nih.gov | Dye binding, templated aggregation. |

| Cationic Polyelectrolytes | Positively charged polymer backbone. | Electrostatic repulsion. | Limited to no interaction. |

| Anionic Micelles | Negatively charged surface, hydrophobic core. | Electrostatic attraction, hydrophobic interactions. | Solubilization, altered aggregation. |

| Cationic Micelles | Positively charged surface, hydrophobic core. | Electrostatic repulsion. | Limited to no interaction. |

| Metal Nanoparticles | Surface plasmon resonance, surface charge. | Adsorption onto the surface. | Changes in photophysical properties (SERS, fluorescence quenching). |

Advanced Analytical Method Development and Applications

Chromatographic Techniques for Separation and Quantification of Ethyl Auramine (B1663534) Nitrate (B79036)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like Ethyl auramine nitrate, which belongs to the diarylmethane dye family, chromatographic techniques are indispensable for achieving the necessary selectivity and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of organic compounds like this compound due to its high resolution and efficiency. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for moderately polar compounds. In this setup, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a more polar solvent mixture.

The separation mechanism relies on the partitioning of this compound between the stationary and mobile phases. The inherent chromophore in the diarylmethane structure allows for straightforward detection using a UV-Visible (UV-Vis) or Diode-Array Detector (DAD). Based on the spectral properties of the related compound Auramine O, a detection wavelength in the range of 430-440 nm would likely provide maximum sensitivity. nih.gov Method optimization would involve adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to a buffered aqueous solution) and the flow rate to achieve a sharp peak with a reasonable retention time.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar organic molecules. |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 6.5) (60:40 v/v) | Balances analyte retention with elution time; buffer stabilizes peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations, ensuring good efficiency. |

| Detection | UV-Vis or DAD at 435 nm | The diarylmethane structure strongly absorbs light in the visible spectrum. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) Techniques

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative identification and purity assessment of this compound. medchemexpress.com It can also be used to quickly determine the optimal solvent system for more complex column chromatography. nih.gov The technique involves spotting a dissolved sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. aatbio.com

The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the analyte with it. aatbio.com The separation is based on the differential partitioning of the compound between the mobile and stationary phases. For this compound, a moderately polar compound, a solvent system consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) would be effective. The position of the separated spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. medchemexpress.com Due to its color, the spot may be visible to the naked eye, but visualization can be enhanced under UV light. aatbio.com

Table 2: Illustrative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum plate |

| Mobile Phase | Toluene:Ethyl Acetate (B1210297) (80:20 v/v) |

| Sample Application | 1 µL of sample solution applied with a microcapillary pipette. |

| Development | Ascending development in a saturated chamber until the solvent front is 1 cm from the top. nih.gov |

| Visualization | Direct observation (yellow spot) and UV lamp (254 nm) for enhanced detection. |

Hyphenated Analytical Systems (e.g., LC-MS, TLC-SERS)

To achieve unambiguous identification and enhanced sensitivity, chromatographic techniques are often coupled with powerful spectroscopic detectors. This "hyphenation" combines the separation power of chromatography with the identification capabilities of spectroscopy. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive structural information. After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the parent ion and its fragments. This technique would provide the precise molecular weight of this compound, confirming its elemental composition, and its fragmentation pattern can be used for structural elucidation, making it a powerful tool for confirmation. google.com

Thin-Layer Chromatography-Surface-Enhanced Raman Spectroscopy (TLC-SERS): This technique combines the simplicity of TLC with the high sensitivity and molecular specificity of SERS. gcms.cz After separation on a TLC plate, the spot corresponding to this compound is treated with metallic nanoparticles (e.g., gold or silver). When excited by a laser, the analyte's Raman signal is dramatically amplified, providing a unique vibrational fingerprint for identification. This method is particularly useful for trace detection in complex matrices, such as identifying illicit dyes in food products. gcms.czaatbio.com

Spectrophotometric and Fluorimetric Assays for Trace Detection

Spectroscopic techniques that rely on the absorption or emission of light are well-suited for the detection of dyes like this compound.

Spectrophotometry: As a colored dye, this compound is expected to absorb light strongly in the UV-Visible region. A simple spectrophotometric assay can be developed by measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax). Based on its parent compound, Auramine O, the λmax for this compound is likely to be around 432-436 nm. nih.govwikipedia.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantification when calibrated with standards.

Fluorimetry: Many diarylmethane dyes are also fluorescent. Auramine O is known to be a fluorescent stain, exhibiting an excitation maximum around 432 nm and an emission maximum near 500 nm. aatbio.comomlc.org It is highly probable that this compound shares these fluorescent properties. Fluorimetric assays are typically much more sensitive than spectrophotometric methods. In this technique, the sample is excited at its maximum excitation wavelength, and the intensity of the emitted light is measured at its maximum emission wavelength, providing a highly sensitive method for trace-level detection. researchgate.net

Table 3: Spectroscopic Properties based on Auramine O Analogue

| Property | Wavelength (nm) | Technique |

| Maximum Absorbance (λmax) | ~432 nm | UV-Vis Spectrophotometry wikipedia.org |

| Maximum Excitation (λex) | ~432 nm | Fluorimetry aatbio.com |

| Maximum Emission (λem) | ~500 nm | Fluorimetry aatbio.com |

Electrochemical Sensing and Voltammetric Determination of this compound

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the determination of electroactive compounds. Voltammetry, which measures the current response to a changing applied potential, is particularly applicable. semanticscholar.org The analysis of the closely related compound Auramine O by voltammetric techniques has been successfully demonstrated, suggesting a similar approach would be effective for this compound.

The electrochemical behavior can be investigated using techniques like Cyclic Voltammetry (CV) to understand the redox processes, and more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for quantification. These methods typically involve an electrochemical cell with a three-electrode system: a working electrode (e.g., glassy carbon electrode or hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The reduction or oxidation of the analyte at the working electrode surface generates a current that is proportional to its concentration.

Table 4: Proposed Voltammetric Method Parameters for this compound

| Parameter | Suggested Condition | Rationale |

| Technique | Differential Pulse Voltammetry (DPV) | High sensitivity and good resolution for quantitative analysis. |

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and chemical inertness. |

| Reference Electrode | Ag/AgCl (3 M KCl) | Stable and commonly used reference electrode. |

| Supporting Electrolyte | 0.1 M Britton-Robinson Buffer (pH 7.0) | Controls the pH and provides conductivity. |

| Accumulation Potential | -0.5 V | Pre-concentrates the analyte on the electrode surface to enhance sensitivity. |

| Accumulation Time | 60 s | Allows sufficient time for analyte adsorption. |

| Scan Range | -0.2 V to -1.2 V | Covers the potential range where reduction of the analyte is expected. |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from interfering components in complex matrices such as food, water, or biological fluids. The primary goals are to remove matrix interferences, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. aatbio.comwikipedia.org

Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is mixed with an immiscible organic solvent. Based on its likely moderate polarity, this compound would partition into a solvent like ethyl acetate or a dichloromethane/hexane mixture, leaving more polar or nonpolar interferences behind in the aqueous or solid phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). For this compound, a reversed-phase sorbent like C18 would be suitable. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent (e.g., acetonitrile or methanol), resulting in a clean and concentrated sample ready for analysis. aatbio.com

Table 5: General Solid-Phase Extraction (SPE) Protocol

| Step | Procedure | Purpose |

| 1. Conditioning | Pass methanol, then water through the C18 cartridge. | To activate the sorbent and prepare it for the sample. |

| 2. Loading | Pass the aqueous sample solution through the cartridge. | Analyte is adsorbed onto the C18 sorbent. |

| 3. Washing | Pass a weak solvent (e.g., water/methanol 95:5) through. | To remove weakly bound, interfering compounds. |

| 4. Elution | Pass a small volume of a strong solvent (e.g., acetonitrile) through. | To desorb the purified analyte, yielding a clean, concentrated extract. |

Applications in Materials Science and Dye Technologies

Innovative Applications in Printing and Coating Formulations

Ethyl auramine (B1663534) nitrate (B79036) is particularly noted for its utility in specialized printing and coating applications, primarily due to its excellent solubility in alcoholic solvent systems. This characteristic is a significant advantage in the formulation of lacquers and flexographic printing inks, where miscibility with organic solvents is crucial for achieving uniform and high-quality finishes. who.intresearchgate.net

In flexographic printing, a process that utilizes flexible relief plates, the rheology and drying time of the ink are critical parameters. The use of alcohol-soluble dyes like ethyl auramine nitrate allows for the formulation of fast-drying inks that are well-suited for printing on a variety of substrates, including paper and other porous materials. who.int The nitrate salt of auramine dyes is specifically produced to enhance this solubility in alcohols and alcohol-water mixtures, which are common solvent bases for these types of inks. who.int

The brilliant yellow color and high tinctorial strength of ethyl auramine and its salts ensure that a vibrant and intense coloration can be achieved with relatively low concentrations of the dye in the ink or lacquer formulation. who.int This makes it an economically viable option for industrial-scale applications. The formulation of these inks involves the dispersion of the dye in a solvent system, often in combination with resins and other additives that control viscosity, adhesion, and gloss.

While specific formulations are often proprietary, a general overview of components in a flexographic ink containing a diarylmethane dye like this compound is presented in the table below.

| Component | Function | Typical Concentration Range (%) |

| This compound | Colorant | 1 - 10 |

| Alcohol (e.g., Ethanol) | Primary Solvent | 40 - 70 |

| Co-solvent (e.g., Water) | Modifies drying time and viscosity | 10 - 30 |

| Binder (e.g., Acrylic resin) | Adhesion to substrate, film formation | 10 - 20 |

| Additives (e.g., Waxes, Plasticizers) | Improve scuff resistance, flexibility | 1 - 5 |

Integration into Functional Dyes and Pigments for Advanced Materials

The applications of this compound extend beyond conventional coloration to the development of functional dyes and pigments for advanced materials. The inherent properties of the auramine chemical structure, such as its fluorescence and environmental sensitivity, can be harnessed for specific functionalities.

One area of application is in the creation of pigment lakes. These are produced by precipitating a soluble dye, such as this compound, onto an inert inorganic substrate. This process transforms the dye into an insoluble pigment, which can then be incorporated into materials like paints, plastics, and other coatings where insolubility is a desired characteristic. who.int The choice of the precipitating agent and the substrate can influence the final properties of the pigment, such as its lightfastness and chemical resistance.

Furthermore, the formulation of colored salts of auramine with agents like tannic acid, phosphomolybdic acid, or phosphotungstomolybdic acid results in yellow toner pigments. These specialized pigments have been utilized in the development of latent electrostatic images, a principle that is fundamental to photocopying and laser printing technologies. researchgate.net

The vibrant color of this compound also makes it a candidate for use in coloring various materials where a strong yellow hue is desired, such as in the dyeing of leather, jute, and tanned cotton. who.intnih.gov

Exploration as Fluorescent Probes in Non-Biological Research

The fluorescence of auramine dyes, including this compound, is a key characteristic that enables their exploration as fluorescent probes in non-biological research settings. The fluorescence of these dyes is often sensitive to the local environment, such as solvent viscosity and polarity, which can be exploited for sensing applications in materials science.

The fluorescence quantum yield of Auramine O, a closely related compound, has been shown to be highly dependent on the viscosity of the solvent. nih.gov This property suggests that this compound could be used as a probe to monitor changes in the micro-viscosity of polymeric materials or other complex fluids. For example, it could be used to study polymerization processes or the curing of resins, where a change in viscosity is a key indicator of the reaction progress.

While much of the research on auramine as a fluorescent probe has been in the biological context for staining acid-fast bacteria, the underlying principle of its fluorescence can be applied to non-biological systems. wikipedia.org For instance, its ability to bind to certain substrates and exhibit enhanced fluorescence could be used to detect or visualize specific components within a material matrix. The table below summarizes the general fluorescence properties of Auramine O, which are expected to be similar for its ethyl homologue.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~430 nm | In water |

| Emission Maximum (λem) | ~500 nm | In water |

| Fluorescence Quantum Yield | Varies significantly | Dependent on solvent viscosity |

Historical and Modern Use in Staining Technologies (Non-Biological, Non-Medical)

Historically, auramine dyes have been used in a variety of staining and coloring applications since their development in the late 19th century. The production of auramine first took place in Europe, in countries such as Switzerland, Germany, the United Kingdom, and France, before expanding to the USA. who.intnih.gov

In non-biological and non-medical contexts, auramine dyes have been used to color a wide range of materials. One of the most significant historical and ongoing applications is in the dyeing of paper. who.intnih.gov The high affinity of auramine dyes for cellulosic fibers makes them effective for imparting a brilliant yellow color to paper products.

Beyond paper, auramine dyes have been employed in the coloration of oils, waxes, and as components in inking ribbons and ballpoint pen pastes. who.int Another interesting, albeit less common, application has been in the coloring of smoke for military and pyrotechnic purposes, such as in firework displays. who.int

The general manufacturing process for auramine dyes involves the reaction of 4,4'-bis(dimethylaminodiphenyl)methane (Michler's base) or its tetraethyl derivative with a mixture of urea, sulfamic acid, and sulfur in the presence of ammonia (B1221849) at elevated temperatures. who.int The resulting auramine salt can then be converted to other forms, such as the nitrate, to suit specific application requirements.

In-Depth Analysis of this compound's Environmental Profile Cannot Be Completed Due to Lack of Specific Research Data

A comprehensive article on the environmental chemistry and degradation pathways of the specific chemical compound this compound cannot be generated at this time. Extensive searches for scientific literature have revealed a significant lack of available research data specifically pertaining to the photochemical and chemical degradation mechanisms, environmental fate, and advanced remediation strategies for this compound.

This compound, also identified as C.I. Basic Yellow 37, is a known dye. However, the body of scientific work on the environmental impact of auramine-class dyes is overwhelmingly focused on its close analogue, Auramine O (C.I. Basic Yellow 2). While nitrate and nitrite (B80452) salts of auramine dyes are utilized for their solubility in certain applications like lacquers and printing inks, specific studies detailing their environmental lifecycle and breakdown are not present in the available literature. who.int

Research into the environmental behavior of dyes is critical, as they are designed to be stable and can persist in natural environments. mdpi.com Studies on related compounds like Auramine O detail various degradation processes, including photocatalysis and electrochemical degradation, and explore their effects on aquatic organisms. mdpi.comnih.gov However, directly applying these findings to this compound would be scientifically speculative and would not meet the required standard of accuracy for this report.

The request specified a detailed article structured around the following points:

Environmental Chemistry and Degradation Pathways

Advanced Strategies for Environmental Remediation

Fulfilling this request would require specific experimental data, including degradation kinetics, identification of transformation byproducts, and efficacy studies of various remediation techniques applied directly to Ethyl auramine (B1663534) nitrate (B79036). Such data is not available in the public domain based on the conducted searches. Therefore, to adhere to the principles of scientific accuracy and the specific constraints of the request, the article cannot be produced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.